molecular formula C19H19N4NaO4 B025214 Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate CAS No. 100508-89-2

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate

Cat. No.: B025214
CAS No.: 100508-89-2
M. Wt: 390.4 g/mol
InChI Key: GVQQYCJUZDYHLN-UHFFFAOYSA-M
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Description

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C19H19N4NaO4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100508-89-2

Molecular Formula

C19H19N4NaO4

Molecular Weight

390.4 g/mol

IUPAC Name

sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate

InChI

InChI=1S/C19H20N4O4.Na/c1-4-10(2)11(3)17(24)22-12-5-6-15-13(7-12)16-20-8-14(19(26)27)18(25)23(16)9-21-15;/h5-11H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1

InChI Key

GVQQYCJUZDYHLN-UHFFFAOYSA-M

SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+]

Isomeric SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+]

Synonyms

10-[(2,3-Dimethyl-1-oxopentyl)amino]-4-oxo-4H-pyrimido[1,2-c]quinazoline-3-carboxylic acid sodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylic acid (7.3 g) in N,N-dimethylformamide (120 ml) was added methanol (140 ml) under stirring at 50° C. To this solution was added dropwise sodium hydroxide solution (sodium hydroxide 0.79 g in water 2.37 ml and ethanol 15.8 ml) under stirring for 15 minutes at ambient temperature, and was stirred for 30 minutes at ambient temperature. To this solution ether (250 ml) was added and stirred. The precipitated crystals were collected by filtration and washed two times with water and ether, and dried under reduced pressure to give sodium 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]-quinazoline-3-carboxylate (1 hydrate) (4.4 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

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